molecular formula C6H10ClNO B2938570 N-(cyclopropylmethyl)-N-methylcarbamoyl chloride CAS No. 1383546-46-0

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride

Cat. No.: B2938570
CAS No.: 1383546-46-0
M. Wt: 147.6
InChI Key: WELYHWSOZMKUDC-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a cyclopropylmethyl group and a methyl group attached to the nitrogen atom of the carbamoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride typically involves the reaction of cyclopropylmethylamine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride. The general reaction scheme is as follows:

Cyclopropylmethylamine+PhosgeneN-(cyclopropylmethyl)-N-methylcarbamoyl chloride+HCl\text{Cyclopropylmethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Cyclopropylmethylamine+Phosgene→N-(cyclopropylmethyl)-N-methylcarbamoyl chloride+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding carbamates, ureas, or thiocarbamates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(cyclopropylmethyl)-N-methylcarbamic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form N-(cyclopropylmethyl)-N-methylamine.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Catalysts: Base catalysts such as triethylamine or pyridine

Major Products Formed

    Carbamates: Formed by reaction with alcohols

    Ureas: Formed by reaction with amines

    Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride involves the reactivity of the carbamoyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-N-methylcarbamate
  • N-(cyclopropylmethyl)-N-methylurea
  • N-(cyclopropylmethyl)-N-methylthiocarbamate

Uniqueness

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-8(6(7)9)4-5-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELYHWSOZMKUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383546-46-0
Record name N-(cyclopropylmethyl)-N-methylcarbamoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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